N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-3-carboxamide
Description
The compound N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-3-carboxamide is a synthetic carboxamide derivative featuring a thiophene ring core substituted with a hydroxy-methoxyphenylpropyl group.
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-16(19,9-12-3-5-14(20-2)6-4-12)11-17-15(18)13-7-8-21-10-13/h3-8,10,19H,9,11H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXKUGSIRVALOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CSC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)amine under controlled conditions to yield the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in DMF (Dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or interference with DNA replication in microbial cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be inferred from related carboxamide derivatives and functional group analogs:
Structural Analogues in Evidence
Xamoterol Hemifumarate: A carboxamide-containing compound (C16H25N3O5·0.5C4H4O4) with a morpholine-carboxamide backbone. Unlike the thiophene-based target compound, Xamoterol’s structure includes a phenoxypropylaminoethyl-morpholine moiety, suggesting divergent biological targets (e.g., β-adrenergic receptors).
AB-CHMINACA and AB-FUBINACA: Synthetic cannabinoid carboxamides listed in . These feature indazole-carboxamide cores with fluorophenyl or cyclohexylmethyl substituents. While structurally distinct from the thiophene-based target, they highlight the pharmacological importance of carboxamide derivatives in receptor binding (e.g., cannabinoid receptors). Their classification as controlled substances underscores the regulatory scrutiny of such compounds .
Key Differences
Functional Group Analysis
- Thiophene vs. Indazole/Morpholine Cores : Thiophene’s aromaticity and electron-rich nature may enhance binding to hydrophobic enzyme pockets, whereas indazole/morpholine cores in other compounds prioritize hydrogen bonding or steric interactions.
- Methoxy vs. Hydroxy Substituents: The 4-methoxyphenyl group in the target compound could improve metabolic stability compared to hydroxylated analogs (e.g., Xamoterol’s 4-hydroxyphenoxy group), which may undergo faster glucuronidation .
Research Findings and Limitations
Biological Activity
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, a characteristic that enhances its pharmacological potential. Its molecular formula is with a molecular weight of 406.5 g/mol. The structural attributes contribute to its interactions with biological targets, making it a candidate for various therapeutic applications.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes by mimicking natural substrates, disrupting metabolic pathways.
- Receptor Interaction : The compound interacts with various receptors, influencing cellular processes and signaling pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
The compound has demonstrated effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. It operates by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
2. Anticancer Properties
Studies have shown that this compound can induce apoptosis in cancer cells. It has been particularly effective against breast and colon cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.
3. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways, although further research is needed to elucidate these effects fully.
Comparative Analysis with Similar Compounds
To contextualize the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzene-2-sulfonamide | Benzene instead of thiophene | Antimicrobial |
| N-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]pyridine-2-sulfonamide | Pyridine instead of thiophene | Anticancer |
The presence of the thiophene ring contributes distinct electronic and steric properties that enhance reactivity and interactions with biological targets compared to benzene and pyridine counterparts.
Antimicrobial Studies
In vitro studies revealed that this compound effectively inhibited bacterial growth. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating strong potential for development as an antimicrobial agent.
Anticancer Research
A significant study investigating the compound's effects on various cancer cell lines found notable cytotoxicity, particularly against breast and colon cancer cells. Mechanistic studies suggested that the compound induces apoptosis via activation of caspases and modulation of pro-apoptotic factors.
Q & A
Q. Optimization Strategies :
- Catalyst selection : Transition metal catalysts (e.g., Pd for cross-coupling) improve reaction efficiency .
- Temperature control : Exothermic reactions (e.g., acylation) require slow reagent addition at 0–5°C to prevent side products .
Which spectroscopic and chromatographic techniques are most effective for characterizing the compound's purity and structural integrity?
Basic Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key peaks include:
- Thiophene protons: δ 7.2–7.5 ppm (aromatic region).
- Hydroxy group: Broad singlet at δ 2.5–3.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 360.12) .
- High-Performance Liquid Chromatography (HPLC) : C18 columns with acetonitrile/water gradients assess purity (>98% by area normalization) .
Table 1 : Key Analytical Data
| Technique | Critical Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 1.2 (s, 2-CH₃), δ 4.1 (m, -OCH₃) | |
| HRMS | m/z 360.1234 (calc. 360.1241 for C₁₈H₂₁NO₃S) | |
| HPLC (UV 254 nm) | Retention time: 12.3 min, purity 98.5% |
How can researchers design initial biological activity screens for this compound, particularly in antimicrobial or anticancer contexts?
Basic Question
- Antimicrobial assays :
- Broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potency .
- Time-kill kinetics : Assess bactericidal effects at 2× MIC over 24 hours .
- Anticancer screens :
- MTT assay : Evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM indicate therapeutic potential .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining confirms mechanism .
What methodologies address contradictory data in biological activity studies of this compound?
Advanced Question
Contradictions often arise from assay variability or structural degradation. Mitigation strategies include:
- Reproducibility protocols : Standardize cell culture conditions (e.g., serum concentration, passage number) .
- Stability testing : HPLC-MS monitors compound integrity in assay buffers (pH 7.4, 37°C) .
- Dose-response validation : Use multiple biological replicates and orthogonal assays (e.g., ATP-based viability vs. resazurin reduction) .
What computational approaches predict the compound's interaction with biological targets?
Advanced Question
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450). Key interactions:
- Thiophene sulfur with heme iron .
- Methoxyphenyl group in hydrophobic pockets .
- Molecular Dynamics (MD) : GROMACS simulations assess binding stability (RMSD <2 Å over 100 ns) .
- ADMET prediction : SwissADME estimates logP (2.8) and bioavailability (70%), guiding lead optimization .
How do structural modifications influence the compound's bioactivity and pharmacokinetic properties?
Advanced Question
Structure-Activity Relationship (SAR) :
- Thiophene ring substitution : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity but reduce solubility .
- Methoxy group position : Para-substitution (as in the parent compound) optimizes target affinity vs. ortho isomers .
Table 2 : Impact of Modifications
| Modification | Bioactivity (IC₅₀) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| Parent compound | 8.2 µM (MCF-7) | 0.15 | |
| -OCH₃ → -Cl (para) | 5.1 µM | 0.08 | |
| Thiophene → Benzothiophene | 12.4 µM | 0.22 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
